molecular formula C21H23N5O3S B2384792 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105246-72-7

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2384792
CAS No.: 1105246-72-7
M. Wt: 425.51
InChI Key: FFKJWMKIJGDIOB-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are part of many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .


Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds. It contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .

Scientific Research Applications

Antioxidant and Coordination Complexes

Research on pyrazole-acetamide derivatives has demonstrated their capacity to form coordination complexes with metals, influencing the self-assembly process due to hydrogen bonding. These complexes exhibit significant antioxidant activity, highlighting their potential in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Antimicrobial Activities

Compounds with a basis in indole and pyrazole structures have been synthesized and evaluated for their in vitro antimicrobial activities against various bacterial strains. This suggests their potential application in creating new antimicrobial agents, which is crucial for addressing antibiotic resistance (Sharma, Sharma, & Rane, 2004).

Synthesis and Reactivity

Studies have also explored the synthesis and reactivity of compounds containing similar structural frameworks, leading to novel derivatives with potential biological activities. These investigations contribute to the broader understanding of such compounds' chemical behavior and potential application in drug design (Abdallah, 2007).

Antitumor Activity

Moreover, the synthesis and evaluation of novel heterocyclic compounds incorporating thiadiazole moieties have been investigated for their insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research indicates the broader applicability of such compounds in areas beyond human health, including agriculture (Fadda et al., 2017).

Mechanism of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-3-8-22-17(27)9-26-20(14-10-30-11-16(14)25-26)24-21(29)19(28)18-12(2)23-15-7-5-4-6-13(15)18/h4-7,23H,3,8-11H2,1-2H3,(H,22,27)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKJWMKIJGDIOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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